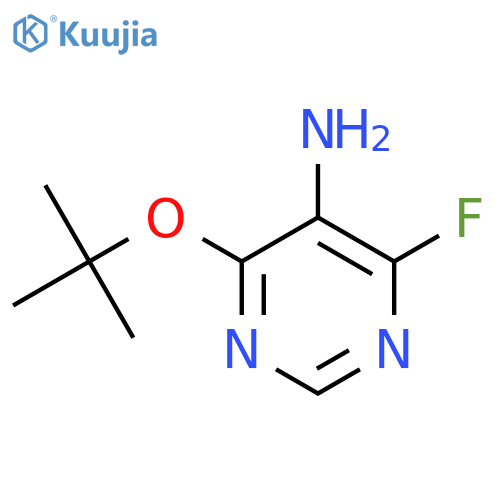

Cas no 1999688-96-8 (4-(tert-butoxy)-6-fluoropyrimidin-5-amine)

1999688-96-8 structure

商品名:4-(tert-butoxy)-6-fluoropyrimidin-5-amine

4-(tert-butoxy)-6-fluoropyrimidin-5-amine 化学的及び物理的性質

名前と識別子

-

- 4-(tert-butoxy)-6-fluoropyrimidin-5-amine

- 1999688-96-8

- EN300-1296075

-

- インチ: 1S/C8H12FN3O/c1-8(2,3)13-7-5(10)6(9)11-4-12-7/h4H,10H2,1-3H3

- InChIKey: CSPLYSMVKULWIH-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(=NC=N1)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 185.09644018g/mol

- どういたいしつりょう: 185.09644018g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

4-(tert-butoxy)-6-fluoropyrimidin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1296075-0.1g |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 0.1g |

$829.0 | 2023-05-27 | ||

| Enamine | EN300-1296075-2.5g |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 2.5g |

$1848.0 | 2023-05-27 | ||

| Enamine | EN300-1296075-10000mg |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 10000mg |

$3315.0 | 2023-09-30 | ||

| Enamine | EN300-1296075-0.05g |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 0.05g |

$792.0 | 2023-05-27 | ||

| Enamine | EN300-1296075-0.25g |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 0.25g |

$867.0 | 2023-05-27 | ||

| Enamine | EN300-1296075-0.5g |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 0.5g |

$905.0 | 2023-05-27 | ||

| Enamine | EN300-1296075-10.0g |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 10g |

$4052.0 | 2023-05-27 | ||

| Enamine | EN300-1296075-250mg |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 250mg |

$708.0 | 2023-09-30 | ||

| Enamine | EN300-1296075-500mg |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 500mg |

$739.0 | 2023-09-30 | ||

| Enamine | EN300-1296075-5000mg |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine |

1999688-96-8 | 5000mg |

$2235.0 | 2023-09-30 |

4-(tert-butoxy)-6-fluoropyrimidin-5-amine 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1999688-96-8 (4-(tert-butoxy)-6-fluoropyrimidin-5-amine) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量